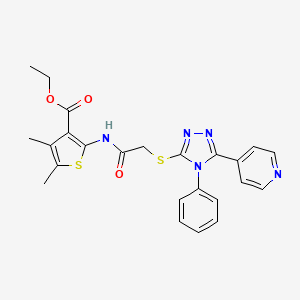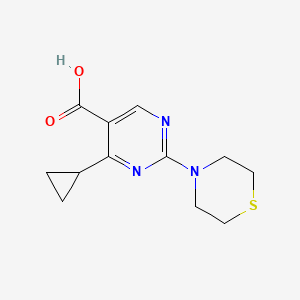
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines. It has a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and thiomorpholine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiomorpholine moiety can be reacted with a cyclopropyl-containing reagent in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and thiomorpholine moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15N3O2S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c16-11(17)9-7-13-12(14-10(9)8-1-2-8)15-3-5-18-6-4-15/h7-8H,1-6H2,(H,16,17) |
Clave InChI |
SEFIVEYIZWVPSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=NC=C2C(=O)O)N3CCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)


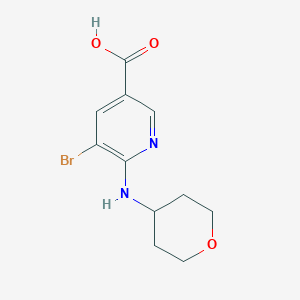
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)
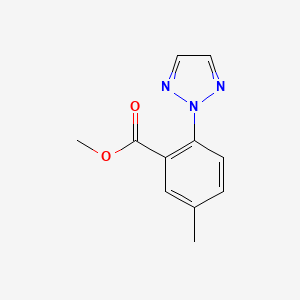

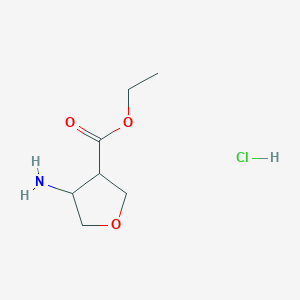
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
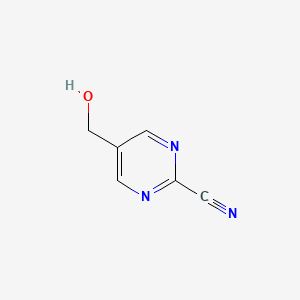
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)

